molecular formula C31H35N3O5 B15156094 Methyl 3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B15156094
M. Wt: 529.6 g/mol
InChI Key: JHLPNYNMABVVHD-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoylpiperazine Moiety: This involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.

    Synthesis of the Phenoxyacetamide Intermediate: This step involves the reaction of 2-isopropyl-5-methylphenol with chloroacetic acid to form the phenoxyacetic acid, which is then converted to the corresponding acyl chloride and reacted with an amine to form the phenoxyacetamide.

    Coupling of Intermediates: The final step involves the coupling of the benzoylpiperazine and phenoxyacetamide intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine
  • N-(4-(4-BENZOYLPIPERAZIN-1-YL)PHENYL)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDE

Uniqueness

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H35N3O5

Molecular Weight

529.6 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C31H35N3O5/c1-21(2)25-12-10-22(3)18-28(25)39-20-29(35)32-26-19-24(31(37)38-4)11-13-27(26)33-14-16-34(17-15-33)30(36)23-8-6-5-7-9-23/h5-13,18-19,21H,14-17,20H2,1-4H3,(H,32,35)

InChI Key

JHLPNYNMABVVHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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